REACTION_CXSMILES
|
C(OC(=O)NC1C=CC=C(CN2C=CC(N[C:21](=[O:40])[C@@H:22]([C:29]3[CH:34]=[CH:33][C:32]([S:35]([CH3:38])(=O)=O)=[C:31](Cl)[CH:30]=3)CC3CCCC3)=N2)C=1)(C)(C)C.[CH3:42][OH:43].[CH:44](Cl)(Cl)Cl>S(=O)(=O)(O)O>[CH3:42][O:43][C:21](=[O:40])[CH2:22][C:29]1[CH:34]=[CH:33][C:32]([S:35][CH3:38])=[C:31]([CH3:44])[CH:30]=1
|
Name
|
(3-Methyl-4-methylsulfanyl-phenyl)-acetic acid
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NC1=CC(=CC=C1)CN1N=C(C=C1)NC([C@H](CC1CCCC1)C1=CC(=C(C=C1)S(=O)(=O)C)Cl)=O)=O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
S(O)(O)(=O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 25° C. for 2 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated with silica gel (4 g) in vacuo
|
Type
|
CUSTOM
|
Details
|
purified on Biotage Flash chromatography system (40M column, silica gel, 20% ethyl acetate/hexanes)
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
COC(CC1=CC(=C(C=C1)SC)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.34 g | |
YIELD: PERCENTYIELD | 83% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |